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Compound of Interest

Compound Name: 1-(Bromoacetyl)piperidine

Cat. No.: B154447

1-(Bromoacetyl)piperidine, also known by its IUPAC name 2-Bromo-1-(piperidin-1-
yl)ethanone, is a halogenated amide that has carved a significant niche as a versatile building
block in the landscape of organic synthesis and medicinal chemistry.[1][2] Its utility stems from
the dual functionality embedded within its structure: a stable piperidine ring, a highly sought-
after motif in pharmaceuticals, and a reactive a-bromoacetyl group, which serves as a potent
electrophilic handle for covalent bond formation.

The piperidine scaffold itself is considered a "privileged structure” in drug discovery, appearing
in numerous clinically approved drugs targeting a wide array of conditions, from central nervous
system disorders to cancer.[3][4][5] The incorporation of this ring can enhance metabolic
stability, modulate lipophilicity, and provide a three-dimensional vector for interacting with
biological targets.[5] 1-(Bromoacetyl)piperidine provides a direct and efficient means of
introducing this valuable piperidinoyl-methyl moiety into target molecules, making it an
indispensable tool for researchers, scientists, and drug development professionals. This guide
offers a detailed exploration of its chemical properties, synthesis, reactivity, and safe handling,
providing the field-proven insights necessary for its effective application.

Core Chemical and Physical Properties

The fundamental properties of 1-(Bromoacetyl)piperidine dictate its behavior in both storage
and reaction environments. It is a solid at room temperature, a characteristic that simplifies
handling and weighing compared to volatile liquid reagents.[6]
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Property Value Source

2-bromo-1-piperidin-1-

IUPAC Name Jlethanone [1]
CAS Number 1796-25-4 [1][2]
Molecular Formula C7H12BrNO [11[2]
Molecular Weight 206.08 g/mol [1112]
Appearance Solid [6]
Melting Point 38-40 °C [2]
Boiling Point ~285 °C (estimated) [2]
Density ~1.42 g/cm? (estimated) [7]

dot graph "Chemical_Structure” { layout=neato; node [shape=none, margin=0]; edge
[style=bold];

} Figure 1. Chemical Structure of 1-(Bromoacetyl)piperidine.

Spectroscopic Profile

While specific vendor-supplied spectra may vary, the structural features of 1-
(Bromoacetyl)piperidine give rise to a predictable and characteristic spectroscopic signature,
essential for reaction monitoring and quality control.

e 1H NMR: The proton NMR spectrum is characterized by distinct regions. The protons on the
piperidine ring typically appear as a series of multiplets in the 6 1.5-1.7 ppm (for the B and y
protons) and 6 2.8-3.5 ppm (for the a protons adjacent to the nitrogen) regions, similar to the
spectrum of piperidine itself.[8] The most downfield and synthetically relevant signal is a
sharp singlet corresponding to the two protons of the bromomethyl group (-CH2Br), expected
to appear around 0 4.0 ppm due to the deshielding effects of both the adjacent carbonyl
group and the bromine atom.

e 13C NMR: The carbon spectrum will show the characteristic carbonyl carbon of the amide at
approximately & 165-170 ppm. The brominated methylene carbon (-CH2Br) will appear
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further upfield, typically around & 25-30 ppm. The carbons of the piperidine ring will be found
in the & 24-47 ppm range.

e Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is a strong, sharp
absorption band between 1630 and 1680 cm~1, which is characteristic of the C=0 stretching
vibration of a tertiary amide.

e Mass Spectrometry (MS): In electron ionization mass spectrometry, the molecule will exhibit
a distinctive molecular ion peak cluster due to the presence of bromine's two stable isotopes,
79Br and 81Br, which have nearly equal natural abundance (50.7% and 49.3%, respectively).
This results in two peaks of almost equal intensity at m/z = 205 and m/z = 207.

Synthesis and Reactivity: The Art of Application
Synthetic Pathways

1-(Bromoacetyl)piperidine is readily synthesized through standard organic chemistry
transformations. The most direct and common laboratory method is the Schotten-Baumann
acylation of piperidine with a bromoacetyl halide.

Common Synthetic Routes:

o Acylation with Bromoacetyl Halide: The reaction of piperidine with bromoacetyl chloride or
bromoacetyl bromide in the presence of a base (like triethylamine, pyridine, or aqueous
NaOH) to neutralize the HBr byproduct.[7] This is highly efficient and the preferred
laboratory-scale method.

e Bromination of N-Acetylpiperidine: The a-bromination of 1-acetylpiperidine using a
brominating agent such as N-Bromosuccinimide (NBS) under radical initiation (Wohl-Ziegler
reaction).[7]

dot graph "Synthesis_Workflow" { rankdir=LR; node [shape=box, style=rounded,
fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica",
color="#5F6368"];

} Figure 2: General workflow for the synthesis of 1-(Bromoacetyl)piperidine.
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Detailed Experimental Protocol: Synthesis via Acylation

Causality: This protocol utilizes the high nucleophilicity of the secondary amine in piperidine to
attack the electrophilic carbonyl carbon of bromoacetyl chloride. A non-nucleophilic base is
essential to scavenge the HCI generated, preventing protonation of the starting piperidine,
which would render it unreactive. The reaction is run at 0°C initially to control the exothermicity
of the acylation.

e Preparation: To a round-bottom flask charged with piperidine (1.0 eq) and an anhydrous
aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a tertiary
amine base like triethylamine (1.1 eq). Cool the mixture to 0°C in an ice bath under an inert
atmosphere (e.g., nitrogen or argon).

o Addition: Add bromoacetyl chloride (1.0 eq) dropwise to the stirred solution. Rationale:
Dropwise addition prevents a rapid temperature increase which could lead to side reactions.

o Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room
temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the
consumption of the starting piperidine.

o Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel
and wash the organic layer sequentially with dilute HCI (to remove excess base), saturated
sodium bicarbonate solution (to remove residual acid), and brine.

« |solation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter,
and concentrate the solvent under reduced pressure to yield the crude product.

 Purification: The crude 1-(Bromoacetyl)piperidine can be purified by silica gel column
chromatography or recrystallization to yield the final product as a solid.

Core Reactivity: The Electrophilic Alkylating Agent

The primary utility of 1-(Bromoacetyl)piperidine lies in its function as a potent electrophile.
The carbon atom bonded to the bromine is highly activated towards nucleophilic attack due to
the electron-withdrawing nature of both the adjacent carbonyl group and the bromine atom
itself. This makes it an excellent substrate for Sn2 reactions.
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dot graph "Reaction_Mechanism" { rankdir=LR; node [fonthame="Helvetica", style=filled]; edge
[fontname="Helvetica"];

} Figure 3: Sn2 reaction mechanism of 1-(Bromoacetyl)piperidine with a nucleophile.

This reactivity allows for the facile covalent attachment of the piperidinoyl-methyl group to a
wide range of nucleophiles, including:

Amines: To form substituted glycine amides.

Thiols: To form thioethers, a common strategy for labeling cysteine residues in proteins.

Alcohols/Phenols: To form ethers.

Carboxylates: To form esters.

This makes the compound an invaluable tool for creating libraries of compounds for structure-
activity relationship (SAR) studies in drug discovery.[9]

Applications in Drug Development and Research

The piperidine ring is a cornerstone of modern medicinal chemistry.[4] 1-
(Bromoacetyl)piperidine serves as a key intermediate in the synthesis of pharmaceuticals
and bioactive molecules.[9]

o Scaffold Introduction: It is used to introduce the piperidine moiety into more complex
molecules. The piperidine ring can improve the pharmacokinetic profile (ADME properties) of
a drug candidate by modulating its solubility and basicity, which in turn affects absorption and
distribution.[5]

o Covalent Inhibitors: Its role as an alkylating agent makes it suitable for designing targeted
covalent inhibitors. By incorporating this reactive fragment into a molecule that selectively
binds to a biological target (e.g., an enzyme's active site), a permanent covalent bond can be
formed with a nearby nucleophilic residue (like cysteine or lysine), leading to irreversible
inhibition.

» Chemical Probes: It can be used to synthesize chemical probes for identifying and validating
drug targets. For example, it can be used to attach the piperidine scaffold to reporter tags
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like fluorophores or biotin.

Safety, Handling, and Storage

As a reactive alkylating agent, 1-(Bromoacetyl)piperidine must be handled with appropriate
care. Adherence to safety protocols is mandatory to minimize risk.

» Hazard Identification:
o GHS Classification: Acute Toxicity, Oral (Category 4); Eye Irritation (Category 2A).[1][10]

o Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation).[1]
[10]

o Signal Word: Warning.[1][10]
« Handling and Personal Protective Equipment (PPE):
o Always handle this compound in a well-ventilated chemical fume hood.[10]

o Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and
safety glasses or goggles.[10][11]

o Avoid breathing dust or fumes.[10]
o Avoid contact with skin and eyes. Wash hands thoroughly after handling.[10][11]
o Do not eat, drink, or smoke in the laboratory area.[10]
e Storage:
o Store in a tightly closed container in a cool, dry, and well-ventilated area.[9][10]

o Keep away from incompatible substances such as strong oxidizing agents, strong bases,
and moisture.[10]

o First Aid Measures:
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o Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes,
occasionally lifting the upper and lower eyelids. Get medical attention immediately.[10][11]

o Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while
removing contaminated clothing. Get medical attention.[10]

o Ingestion: If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth. Do
NOT induce vomiting.[10]

o Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for
breathing.[10][11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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